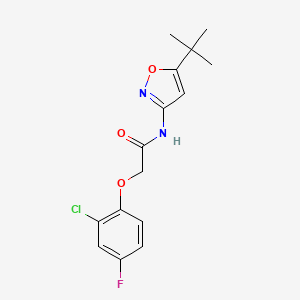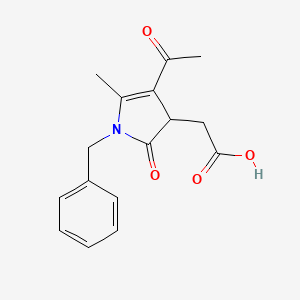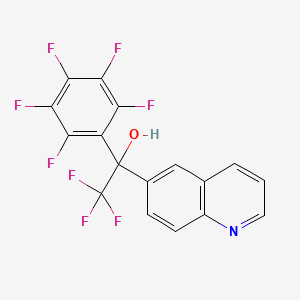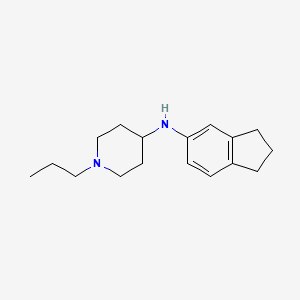
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research. It belongs to the family of isoxazole compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of various kinases and receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have high potency and selectivity for its target enzymes and receptors. However, one limitation of using Compound X in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the use of Compound X in scientific research. One potential direction is the development of new drugs based on the structure of Compound X. Another direction is the identification of new drug targets and signaling pathways that can be targeted by Compound X. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, Compound X is a synthetic compound that has potential applications in various scientific fields. Its mechanism of action involves the inhibition of various enzymes and signaling pathways in the body. While it has advantages for use in lab experiments, its potential toxicity and side effects need to be carefully monitored. Future research directions include the development of new drugs and the identification of new drug targets and signaling pathways.
Métodos De Síntesis
Compound X is synthesized through a multistep process involving the reaction of various chemical reagents. The process involves the reaction of tert-butylhydroxylamine with 2-chloro-4-fluorophenol to form a key intermediate, which is further reacted with 3-chloropropionyl chloride and sodium hydroxide to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various scientific fields. It has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool in drug discovery research to identify novel drug targets and develop new drugs.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(17)6-10(11)16/h4-7H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMXTUVAYYYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide](/img/structure/B5012862.png)
![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)


![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)